

1-(4-Chloro-2-fluorophenyl)piperazine chemical structure and analysis

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Compound of Interest

Compound Name: 1-(4-Chloro-2-fluorophenyl)piperazine

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An In-depth Technical Guide to 1-(4-Chloro-2-fluorophenyl)piperazine

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analysis of **1-(4-Chloro-2-fluorophenyl)piperazine**, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. The piperazine moiety is a prevalent scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide array of biological activities.

Chemical Identity and Physical Properties

1-(4-Chloro-2-fluorophenyl)piperazine is a disubstituted piperazine with a chlorofluorophenyl group attached to one of the nitrogen atoms of the piperazine ring. Its chemical and physical properties are summarized below.

Property	Value	Reference
IUPAC Name	1-(4-chloro-2-fluorophenyl)piperazine	[1]
CAS Number	515160-75-5	[1]
Molecular Formula	C ₁₀ H ₁₂ ClFN ₂	[1]
Molecular Weight	214.67 g/mol	[1]
Appearance	Solid	[2]
Melting Point	58-61 °C	[3]
Boiling Point	122-125 °C at 0.2 mmHg	[3]
SMILES	<chem>C1CN(CCN1)C2=C(C=C(C=C2)Cl)F</chem>	[1]
InChI Key	IPILNCXNYGCVDJ-UHFFFAOYSA-N	[1]

Chemical Structure

The chemical structure of **1-(4-Chloro-2-fluorophenyl)piperazine** consists of a piperazine ring linked to a 4-chloro-2-fluorophenyl group.

Figure 1: Chemical structure of **1-(4-Chloro-2-fluorophenyl)piperazine**.

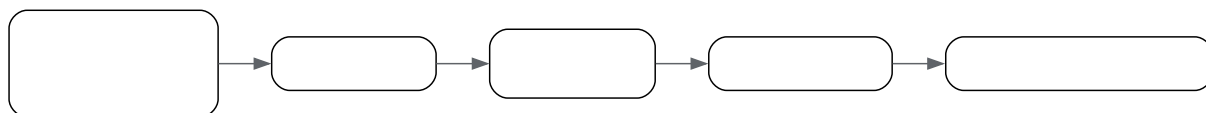
Synthesis

The synthesis of 1-arylpiperazines can be achieved through several methods, with nucleophilic aromatic substitution being a common approach. A representative experimental protocol for the synthesis of **1-(4-Chloro-2-fluorophenyl)piperazine** is detailed below.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is a general representation and may require optimization.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4-dichloro-2-fluorobenzene (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- **Addition of Reagents:** Add piperazine (1.2 equivalents) and a base, such as potassium carbonate (K_2CO_3) or triethylamine (TEA) (2 equivalents), to the solution.
- **Reaction Conditions:** Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
- **Extraction:** Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.



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Figure 2: General workflow for the synthesis of **1-(4-Chloro-2-fluorophenyl)piperazine**.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and purity assessment of **1-(4-Chloro-2-fluorophenyl)piperazine**. Below are the expected analytical data based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹ H NMR (Expected Chemical Shifts)	¹³ C NMR (Expected Chemical Shifts)
Aromatic Protons: 6.8 - 7.5 ppm	Aromatic Carbons: 110 - 160 ppm
Piperazine Protons (-CH ₂ -N-Ar): 3.0 - 3.4 ppm	Piperazine Carbons (-CH ₂ -N-Ar): 45 - 55 ppm
Piperazine Protons (-CH ₂ -NH): 2.8 - 3.2 ppm	Piperazine Carbons (-CH ₂ -NH): 40 - 50 ppm
Piperazine Proton (-NH): 1.5 - 2.5 ppm (broad)	

Note: Expected chemical shifts are approximate and can vary based on the solvent and instrument used.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **1-(4-Chloro-2-fluorophenyl)piperazine** is expected to show a molecular ion peak [M]⁺ at m/z 214, corresponding to its molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would result in a characteristic [M+2]⁺ peak at m/z 216.

Expected m/z	Fragment
214/216	[M] ⁺ Molecular ion
171/173	Loss of -C ₂ H ₅ N
145/147	[Cl-C ₆ H ₃ -F-N] ⁺
129/131	[Cl-C ₆ H ₃ -F] ⁺
85	[Piperazine-H] ⁺
56	[C ₃ H ₆ N] ⁺

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing the purity and quantifying **1-(4-Chloro-2-fluorophenyl)piperazine**.

High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be employed for the analysis.

Parameter	Condition
Column	C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase	A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA
Gradient	A time-dependent gradient from high aqueous to high organic
Flow Rate	1.0 mL/min
Detection	UV at 254 nm
Injection Volume	10 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

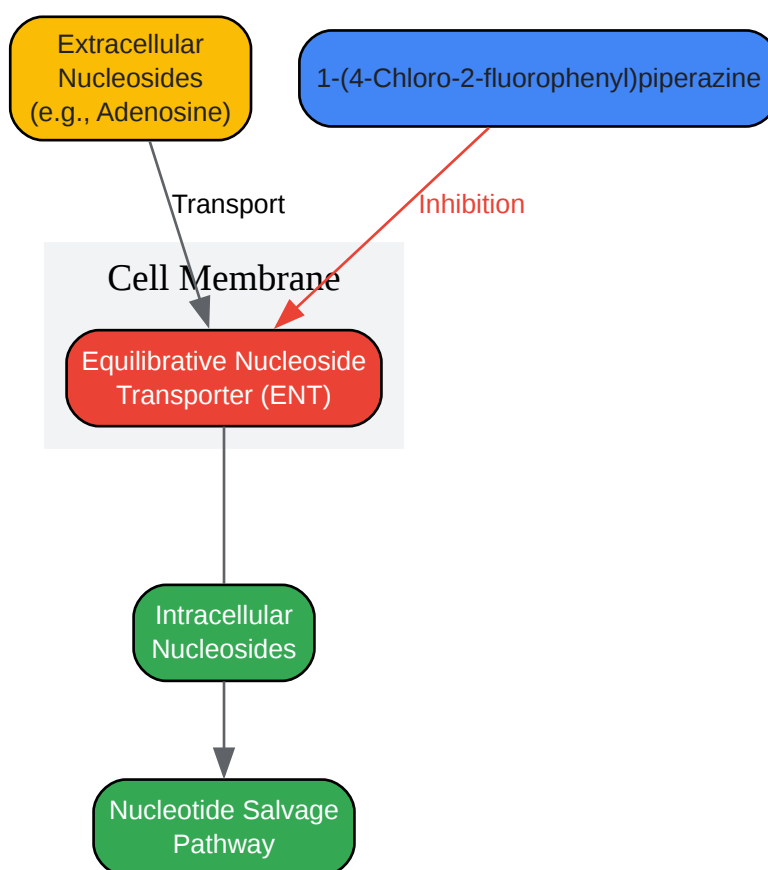
GC-MS is suitable for the analysis of volatile and thermally stable compounds like **1-(4-Chloro-2-fluorophenyl)piperazine**.

Parameter	Condition
Column	Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas	Helium
Inlet Temperature	250 °C
Oven Program	Start at 100 °C, ramp to 280 °C at 10 °C/min
MS Detector	Electron Ionization (EI) at 70 eV

Potential Biological Activity and Signaling Pathways

While specific biological data for **1-(4-Chloro-2-fluorophenyl)piperazine** is limited in publicly available literature, the N-phenylpiperazine scaffold is a well-known pharmacophore present in numerous psychoactive drugs that interact with neurotransmitter systems.[4] Derivatives of (fluorophenyl)piperazine have also been identified as inhibitors of human equilibrative nucleoside transporters (ENTs).[5]

Based on the activities of related compounds, **1-(4-Chloro-2-fluorophenyl)piperazine** could potentially interact with serotonin and dopamine receptors, or act as a nucleoside transport inhibitor. The diagram below illustrates a hypothetical signaling pathway involving the inhibition of ENTs.



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Figure 3: Hypothetical signaling pathway showing the inhibition of equilibrative nucleoside transporters.

This guide provides a foundational understanding of **1-(4-Chloro-2-fluorophenyl)piperazine**. Further experimental investigation is necessary to fully characterize its properties and biological activities.

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